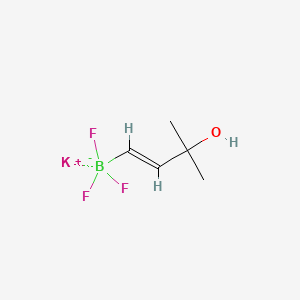
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate is a chemical compound that features a trifluoroborate group attached to a 3-hydroxy-3-methylbut-1-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate typically involves the reaction of potassium trifluoroborate with 3-hydroxy-3-methylbut-1-en-1-yl halides under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the creation of novel materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with a wide range of molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the 3-hydroxy-3-methylbut-1-en-1-yl moiety.
3-hydroxy-3-methylbut-1-en-1-yl boronic acid: Similar structure but with a boronic acid group instead of a trifluoroborate group.
Uniqueness
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate is unique due to the combination of the trifluoroborate group and the 3-hydroxy-3-methylbut-1-en-1-yl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H9BF3KO |
|---|---|
Molekulargewicht |
192.03 g/mol |
IUPAC-Name |
potassium;trifluoro-[(E)-3-hydroxy-3-methylbut-1-enyl]boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H,1-2H3;/q-1;+1/b4-3+; |
InChI-Schlüssel |
JIBCBSNWOFBFQH-BJILWQEISA-N |
Isomerische SMILES |
[B-](/C=C/C(C)(C)O)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CC(C)(C)O)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


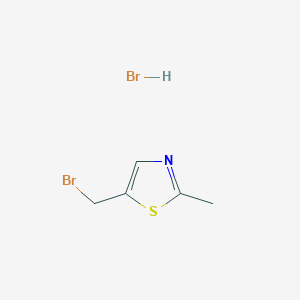
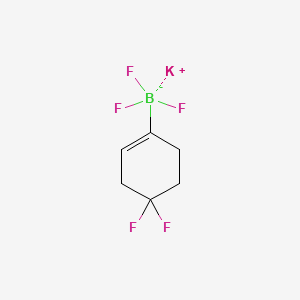
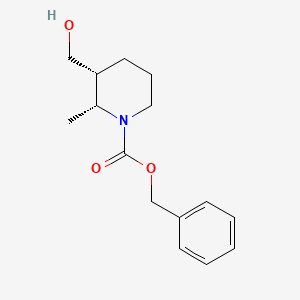
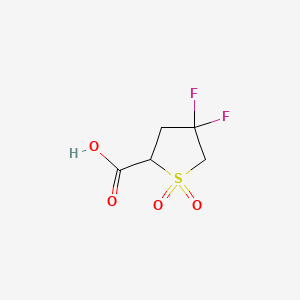
![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)

![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)

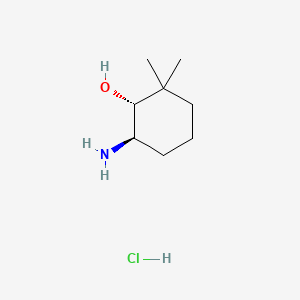
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
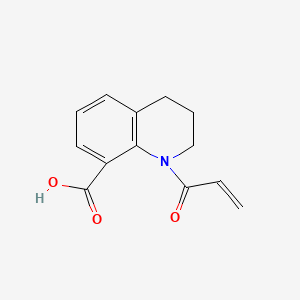
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)
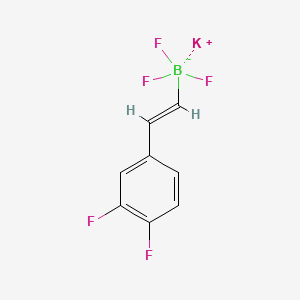
![3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469077.png)
